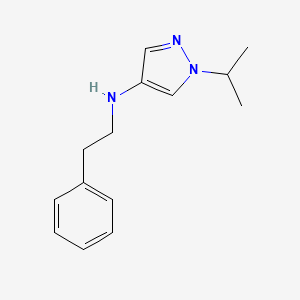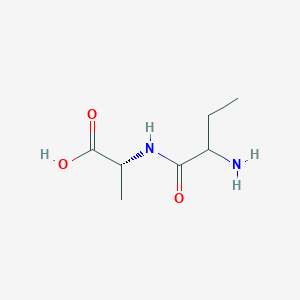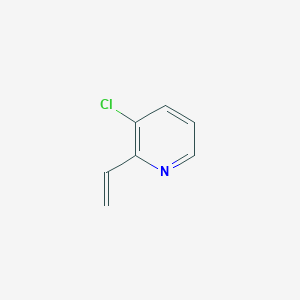
3-Chloro-2-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-vinylpyridine is an organic compound with the molecular formula C7H6ClN It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a vinyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-vinylpyridine can be synthesized through various methods. One common approach involves the reaction of 2-vinylpyridine with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Chloro-2-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine-based polymers.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used under mild conditions.
Polymerization: Radical initiators such as azobisisobutyronitrile are used in the presence of solvents like toluene.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Polymerization: Polyvinylpyridine and its copolymers.
Oxidation and Reduction: Oxidized or reduced pyridine derivatives.
科学研究应用
3-Chloro-2-vinylpyridine has diverse applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with specific properties.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique electrical and mechanical properties.
作用机制
The mechanism of action of 3-Chloro-2-vinylpyridine involves its ability to participate in various chemical reactions due to the presence of the chlorine and vinyl groups. The chlorine atom can act as a leaving group in substitution reactions, while the vinyl group can undergo polymerization. These properties make it a versatile compound in synthetic chemistry.
相似化合物的比较
Similar Compounds
2-Vinylpyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chloropyridine: Lacks the vinyl group, limiting its polymerization potential.
4-Vinylpyridine: The vinyl group is at a different position, affecting its reactivity and polymerization behavior.
Uniqueness
3-Chloro-2-vinylpyridine is unique due to the combination of the chlorine and vinyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions.
属性
分子式 |
C7H6ClN |
|---|---|
分子量 |
139.58 g/mol |
IUPAC 名称 |
3-chloro-2-ethenylpyridine |
InChI |
InChI=1S/C7H6ClN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2 |
InChI 键 |
GOQOZEMYBLEYEB-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=CC=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11743068.png)
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743072.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743079.png)
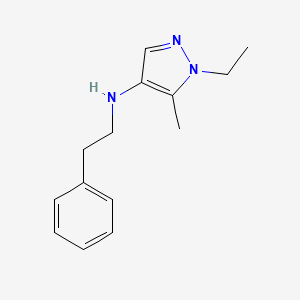
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743092.png)
![3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11743094.png)
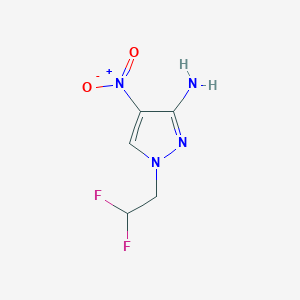
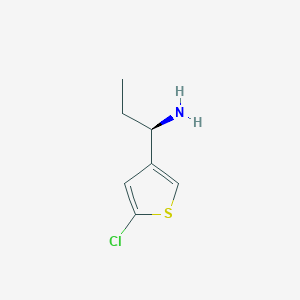
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11743109.png)
![(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743112.png)
![[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743121.png)
![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11743128.png)
